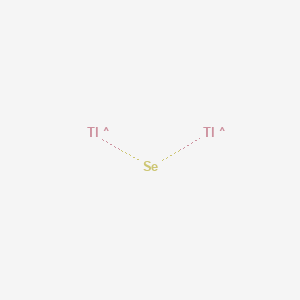

![molecular formula C38H49ClN4O8S B1144894 (1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one;sulfuric acid](/img/structure/B1144894.png)

(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one;sulfuric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CGM097 sulfate is a potent and selective inhibitor of the interaction between the p53 protein and the MDM2 protein. This compound has shown significant promise in the field of cancer research due to its ability to reactivate the p53 pathway, which is often inactivated in various types of cancer .

Biochemical Analysis

Biochemical Properties

NVP-CGM097 (sulfate) binds to the human MDM2 protein with a Ki value of 1.3 nM . This interaction disrupts the binding of MDM2 to p53, thereby activating p53 and leading to cell apoptosis . The compound has been tested and confirmed for its activity and selectivity across a large panel of cancer cell lines .

Cellular Effects

NVP-CGM097 (sulfate) has been shown to activate p53 in human cells and induce robust p53-dependent cell cycle arrest and apoptosis in human p53 wild-type tumor cells . It has also been found to reverse ABCB1-mediated multidrug resistance (MDR) by directly blocking the ABCB1-mediated drug efflux and raising the accumulation of chemotherapeutic drugs in cancer cells .

Molecular Mechanism

The molecular mechanism of NVP-CGM097 (sulfate) involves the disruption of the p53-MDM2 interaction . By binding to the human MDM2 protein, NVP-CGM097 (sulfate) prevents MDM2 from binding to p53, which leads to the activation of p53 and the induction of cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

NVP-CGM097 (sulfate) has been shown to trigger rapid and sustained activation of p53-dependent pharmacodynamic biomarkers, resulting in tumor regression in multiple xenografted models of p53 wild-type human cancer

Dosage Effects in Animal Models

In animal models, NVP-CGM097 (sulfate) has demonstrated potent anti-tumor activity . The compound significantly improved overall survival in B-cell acute lymphoblastic leukemia patient-derived xenografts

Metabolic Pathways

It is known that the compound interacts with the MDM2 protein, which is an E3 ubiquitin ligase that targets p53 for degradation by the proteasome .

Subcellular Localization

NVP-CGM097 (sulfate) has been shown to affect the subcellular localization of the ABCB1 protein

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CGM097 sulfate involves multiple steps, starting with the preparation of the core dihydroisoquinolinone structure. The key steps include:

- Formation of the dihydroisoquinolinone core through a cyclization reaction.

- Introduction of various substituents to the core structure to enhance its binding affinity and selectivity for the MDM2 protein.

- Sulfation of the final compound to improve its solubility and bioavailability .

Industrial Production Methods: Industrial production of CGM097 sulfate follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput synthesis techniques and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: CGM097 sulfate primarily undergoes substitution reactions due to the presence of various functional groups in its structure. These reactions are crucial for modifying the compound to enhance its pharmacological properties .

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophilic or electrophilic reagents under mild to moderate conditions.

Oxidation and Reduction Reactions: These reactions are less common but can be used to modify specific functional groups within the compound.

Major Products: The major products formed from these reactions are derivatives of CGM097 sulfate with enhanced binding affinity, selectivity, and pharmacokinetic properties .

Scientific Research Applications

CGM097 sulfate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool compound to study protein-protein interactions, particularly the p53-MDM2 interaction.

Medicine: Undergoing clinical trials as a potential therapeutic agent for cancers with wild-type p53.

Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.

Mechanism of Action

CGM097 sulfate exerts its effects by binding to the MDM2 protein, thereby preventing its interaction with the p53 protein. This inhibition protects p53 from degradation, leading to its accumulation and activation. Activated p53 then induces cell cycle arrest and apoptosis in cancer cells, thereby exerting its tumor-suppressive effects . The molecular targets and pathways involved include the p53 pathway and various downstream effectors such as p21 and PUMA .

Comparison with Similar Compounds

Nutlin-3a: Another MDM2 inhibitor with a similar mechanism of action but lower potency compared to CGM097 sulfate.

Uniqueness of CGM097 Sulfate: CGM097 sulfate is unique due to its high selectivity and potency for the MDM2 protein, as well as its favorable pharmacokinetic and pharmacodynamic profiles. These properties make it a promising candidate for cancer therapy, particularly in tumors with wild-type p53 .

Properties

IUPAC Name |

(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H47ClN4O4.H2O4S/c1-25(2)47-35-22-33-28(20-34(35)46-5)21-36(44)43(38(33)27-8-10-29(39)11-9-27)32-16-14-30(15-17-32)41(4)23-26-6-12-31(13-7-26)42-19-18-40(3)37(45)24-42;1-5(2,3)4/h8-11,14-17,20,22,25-26,31,38H,6-7,12-13,18-19,21,23-24H2,1-5H3;(H2,1,2,3,4)/t26?,31?,38-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLKIFVIZIALIA-GHVGLMRRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=C2CC(=O)N([C@H](C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H49ClN4O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

757.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

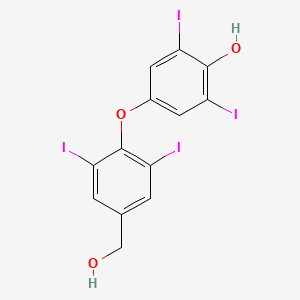

![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1144814.png)